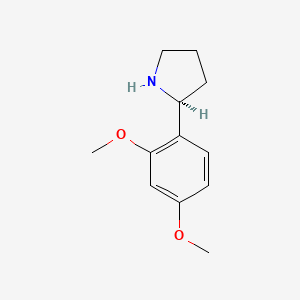

(S)-2-(2,4-Dimethoxyphenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

(2S)-2-(2,4-dimethoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17NO2/c1-14-9-5-6-10(12(8-9)15-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3/t11-/m0/s1 |

InChI Key |

RMQJFYAFGGOKQJ-NSHDSACASA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@@H]2CCCN2)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CCCN2)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 2,4 Dimethoxyphenyl Pyrrolidine and Its Analogs

Asymmetric Ring Construction Strategies

The development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure pyrrolidines is a key focus of modern organic synthesis. These strategies often involve the creation of multiple stereocenters in a single, controlled fashion.

Stereoselective 1,3-Dipolar Cycloaddition Reactions

One of the most powerful and versatile methods for constructing the pyrrolidine (B122466) ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. nih.govnih.gov This approach allows for the creation of up to four new stereogenic centers in a single step, making it highly efficient for building molecular complexity. nih.govnih.gov

Azomethine ylides are nitrogen-based three-atom components that are typically generated in situ. nih.govnih.govacs.org Common methods for their formation include the thermal or photochemical ring-opening of aziridines, the desilylation of α-silylamines, and the condensation of α-amino acids or their esters with aldehydes or ketones. The latter method is particularly common, where the resulting imine undergoes deprotonation or decarboxylation to yield the azomethine ylide.

These reactive intermediates readily engage with a wide variety of olefinic dipolarophiles to afford highly substituted pyrrolidines. nih.gov The reaction's efficiency and high degree of regio- and stereoselectivity have made it a cornerstone in the synthesis of this important heterocyclic scaffold. nih.govacs.org

The 1,3-dipolar cycloaddition of azomethine ylides is known for its high degree of regio- and stereocontrol. The regioselectivity is often dictated by the electronic nature of both the azomethine ylide and the dipolarophile. The stereochemical outcome of the reaction can be influenced by the geometry of the reactants and the reaction conditions.

For instance, the use of chiral auxiliaries on either the azomethine ylide precursor or the dipolarophile can induce facial selectivity, leading to the preferential formation of one diastereomer. Furthermore, the development of catalytic asymmetric variants has provided a powerful tool for controlling the absolute stereochemistry of the newly formed stereocenters. rsc.org The versatility of this reaction allows for access to a wide range of stereochemical patterns in the resulting pyrrolidine products. rsc.org

In recent years, organocatalysis has emerged as a powerful strategy for effecting enantioselective 1,3-dipolar cycloadditions. Chiral secondary amines, such as those derived from proline, have been successfully employed to catalyze these reactions. mdpi.com These catalysts can activate the dipolarophile through the formation of a chiral enamine or iminium ion, thereby controlling the stereochemical outcome of the cycloaddition.

Cinchona alkaloid-derived catalysts have also proven effective in promoting highly enantioselective cascade reactions to form polysubstituted pyrrolidines. pkusz.edu.cn These organocatalytic systems offer a metal-free and often milder alternative to traditional metal-based catalysts, contributing to the development of more sustainable synthetic methodologies. pkusz.edu.cnnih.gov

| Catalyst Type | Key Features | Resulting Stereocontrol |

| Proline-derived catalysts | Readily available, form chiral enamines/iminium ions. | Good to excellent enantioselectivity. mdpi.com |

| Cinchona alkaloid-derived catalysts | Bifunctional activation, hydrogen bonding interactions. | High enantioselectivity and diastereoselectivity. pkusz.edu.cn |

| Chiral Phosphoric Acids | Brønsted acid catalysis, formation of chiral ion pairs. | Effective for certain substrate classes. |

| Squaramides | Hydrogen bond donors, activate electrophiles. | High enantioselectivity in domino reactions. |

Asymmetric Allylic Alkylation Leading to Pyrrolidine Cores

Asymmetric allylic alkylation (AAA) is a robust method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. This strategy has been successfully applied to the synthesis of chiral pyrrolidine derivatives. In this approach, a prochiral nucleophile is reacted with an allylic electrophile in the presence of a chiral palladium catalyst. nih.gov

This methodology allows for the construction of a key stereocenter that can then be elaborated to form the pyrrolidine ring. For example, the palladium-catalyzed AAA of prochiral oxindole (B195798) nucleophiles has been used to set the spiro(pyrrolidine-oxindole) stereogenic center, a core structure found in various biologically active alkaloids. nih.gov The versatility of this method allows for the use of a variety of nucleophiles and allylic electrophiles, providing access to a diverse range of substituted pyrrolidines. nih.govresearchgate.net

| Catalyst System | Nucleophile | Electrophile | Stereocontrol |

| [Pd(allyl)Cl]2 / Chiral Ligand | Oxindole enolates | Allylic carbonates | High enantioselectivity. nih.gov |

| Pd(0) / Chiral Phosphine (B1218219) Ligand | Benzyloxy imides | Allylic esters | Sets stereogenic quaternary center. nih.govnih.gov |

| Pd(0) / Trost Ligands | 3-Carbalkoxyoxindoles | Allylic acetates | Good to excellent enantioselectivity. nih.gov |

Stereospecific Ring Contraction Pathways (e.g., Spino Rearrangement)

Stereospecific ring contraction represents a less common but powerful strategy for the synthesis of pyrrolidines. The "Spino" ring contraction, for instance, involves the thermal rearrangement of a chiral hydroxamic acid derived from a six-membered ring precursor. nih.gov This reaction proceeds stereospecifically to afford a carbamate-protected 2,2-disubstituted pyrrolidine. nih.govnih.gov

This method is particularly useful for the synthesis of pyrrolidines with a quaternary stereocenter at the 2-position, which can be challenging to access through other synthetic routes. nih.govnih.gov The stereochemistry of the starting material is directly transferred to the product, providing excellent control over the absolute configuration of the pyrrolidine ring.

Another example of a stereospecific rearrangement leading to pyrrolidines involves the cyclization of amino alcohols with vinyl sulfones. This process is accompanied by a rearrangement of substituents via an aziridinium (B1262131) ion intermediate, ultimately providing substituted pyrrolidines with a high degree of stereocontrol. nih.gov

Functionalization and Derivatization of Pre-Existing Chiral Pyrrolidine Scaffolds

An alternative and often highly efficient approach to the synthesis of complex pyrrolidine derivatives is the modification of readily available chiral pyrrolidine building blocks. This strategy leverages the existing stereochemistry of the starting material to generate new, optically pure compounds.

Proline and 4-hydroxyproline (B1632879) are naturally occurring, enantiomerically pure amino acids that serve as excellent and cost-effective starting materials for the synthesis of a wide array of substituted pyrrolidines. mdpi.comhmdb.ca The inherent chirality and functional groups of these molecules provide a robust platform for further chemical manipulation.

A common modification is the reduction of the carboxylic acid moiety of proline to an alcohol, yielding prolinol, which is a key intermediate in the synthesis of many pharmaceutical compounds. mdpi.com The hydroxyl group of 4-hydroxyproline offers a convenient handle for introducing a diverse range of substituents at the C4 position. nih.gov For instance, the hydroxyl group can be stereospecifically converted to various other functional groups with either retention or inversion of configuration through reactions like Mitsunobu reactions, oxidations followed by reductions, or various substitution reactions. nih.gov This "proline editing" approach allows for the synthesis of peptides and other molecules with functionally and structurally diverse proline analogues directly on a solid phase. nih.gov Furthermore, regioselective alkylation of proline derivatives can be achieved to introduce substituents at the C3 position. nih.gov

The direct, site-selective functionalization of C-H bonds on a pre-existing pyrrolidine ring is a highly atom-economical and efficient strategy for creating molecular diversity. This approach avoids the need for pre-functionalized starting materials and lengthy synthetic sequences. Recent advances in catalysis have enabled the selective modification of specific C-H bonds within the pyrrolidine scaffold. rsc.org

For example, metal-free direct C-H functionalization of pyrrolidine has been reported, leading to the formation of pyrroline (B1223166) derivatives which can be further N-alkylated. rsc.org While the peripheral functionalization of pyrrolidines through late-stage C(sp³)–H functionalization has become a popular method, skeletal remodeling, which involves the cleavage and re-editing of the core ring structure, is also gaining attention. nih.gov This can be achieved through methods like photoredox catalysis in combination with a Lewis acid to enable the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine, allowing for subsequent functionalization. nih.gov Such strategies open up new avenues for converting pyrrolidine frameworks into different cyclic amines or carbocycles. nih.gov

Strategies for Integrating the 2,4-Dimethoxyphenyl Moiety

The introduction of a specific aryl group, such as the 2,4-dimethoxyphenyl moiety, at the C2 position of the pyrrolidine ring is a key synthetic challenge. Several modern synthetic strategies can be employed to achieve this transformation with high control over stereochemistry.

One prominent method involves the addition of organometallic reagents to cyclic imine or pyrroline precursors. Specifically, a Grignard reagent, such as 2,4-dimethoxyphenylmagnesium bromide, can be added to an N-activated Δ¹-pyrroline. orgsyn.org This nucleophilic addition creates the C-C bond at the desired position. The Grignard reagent is typically prepared by reacting 1-bromo-2,4-dimethoxybenzene (B92324) with magnesium metal in an anhydrous ether solvent like THF. adichemistry.comsigmaaldrich.com The subsequent reaction with a chiral N-sulfinyl-Δ¹-pyrroline, for example, can afford the 2-arylpyrrolidine with high diastereoselectivity, which can then be deprotected to yield the target compound. Higashiyama and co-workers have demonstrated the versatility of sequential Grignard additions for the synthesis of trans-2,5-bis(aryl) pyrrolidines. acs.org

Another powerful and versatile approach is through transition metal-catalyzed cross-coupling reactions . A practical two-step route consists of a Suzuki-Miyaura cross-coupling followed by an enantioselective intramolecular hydroamination. nih.govnih.govresearchgate.net In this sequence, a suitable pyrrolidine precursor bearing a leaving group (e.g., a triflate or halide) at the C2-position can be coupled with 2,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst. Alternatively, a linear amino-alkene precursor containing the 2,4-dimethoxyphenyl group, prepared via Suzuki coupling, can undergo an enantioselective copper-catalyzed intramolecular hydroamination to form the chiral pyrrolidine ring. nih.govnih.gov This method is compatible with a wide range of heteroaryl substituents, making it a highly adaptable strategy. nih.gov

Multicomponent reactions also offer an efficient pathway. For instance, a reaction between 2,4-dimethoxybenzaldehyde, an amine, and a four-carbon component can be designed to construct the pyrrolidine ring in a single synthetic operation. diva-portal.org Such strategies are highly convergent and atom-economical, providing rapid access to complex pyrrolidine structures.

Catalytic Approaches to Enantiopure Pyrrolidine Synthesis

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral molecules, and the construction of enantiopure pyrrolidines is no exception. These approaches utilize small amounts of a chiral catalyst to generate large quantities of an enantioenriched product.

The asymmetric hydrogenation of prochiral pyrroline or pyrrole (B145914) precursors is one of the most direct methods for synthesizing chiral pyrrolidines. This transformation typically employs chiral transition metal complexes, most commonly based on rhodium, iridium, or ruthenium, to deliver hydrogen across the double bond with high stereocontrol.

Heterogeneous catalytic hydrogenation of highly substituted pyrrole systems using rhodium-on-carbon (Rh/C) or other supported rhodium catalysts can produce fully reduced, functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. The reaction likely proceeds through a two-step sequence where the initial reduction of an exocyclic double bond directs the subsequent hydrogenation of the pyrrole ring.

For enantioselective transformations, chiral homogeneous catalysts are employed. Rhodium complexes featuring chiral phosphine ligands have proven highly effective for the asymmetric hydrogenation of dehydroamino acid derivatives and α-aryl enamides, which can be precursors to or analogs of chiral pyrrolidines. Novel ferrocene-derived ligands possessing planar, central, and axial chirality have demonstrated exceptional performance in these reactions, achieving full conversions and outstanding enantioselectivities.

Below is a table summarizing representative results for transition metal-catalyzed asymmetric hydrogenation for the synthesis of chiral pyrrolidine precursors.

| Catalyst / Ligand | Substrate Type | Pressure (atm H₂) | Solvent | Yield (%) | ee (%) | Ref |

| Rh/C (5% w/w) | 2-Substituted Pyrrole-α-ketoester | 10 | Methanol | >95 | N/A (diastereoselective) | |

| [Rh(COD)₂]BF₄ / Chiral Ferrocenyl P,P Ligand | Methyl (Z)-2-acetamido-3-phenylacrylate | 1 | CH₂Cl₂ | >99 | >99.9 | |

| [Rh(COD)₂]BF₄ / Chiral Ferrocenyl P,P Ligand | (Z)-N-(1-phenylvinyl)acetamide | 10 | CH₂Cl₂ | >99 | 97.7 |

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, environmentally benign conditions. Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity of biocatalysis.

The direct functionalization of unactivated C-H bonds is a significant challenge in organic synthesis. Enzymes, particularly cytochrome P450 monooxygenases, are capable of performing highly regio- and stereoselective hydroxylations on a wide range of substrates, including N-heterocycles. nih.gov

Researchers have successfully engineered P450 enzymes for the selective hydroxylation of the pyrrolidine ring. For example, a P450 enzyme from Sphingomonas sp. (P450pyr) was evolved through directed evolution to catalyze the hydroxylation of N-benzyl pyrrolidine at the unactivated C-3 position with high selectivity for either the (S)- or (R)-enantiomer. nih.gov Similarly, proline hydroxylases, which are Fe(II)/α-ketoglutarate-dependent enzymes, can catalyze the hydroxylation of L-proline and its analogs at the C3 or C4 positions. nih.gov These biocatalysts provide a direct route to valuable hydroxylated pyrrolidine derivatives, which are important building blocks for pharmaceuticals.

Photoenzymatic catalysis is an emerging field that merges photochemistry with biocatalysis to enable novel transformations. One-pot photoenzymatic cascade processes have been developed for the enantioselective functionalization of pyrrolidines. rsc.org

One such innovative approach integrates a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer. rsc.org In this system, a photocatalyst is used to couple an aryl bromide with pyrrolidine. The resulting N-aryl pyrrolidine is then functionalized in situ at the α-position by an engineered carbene transferase enzyme, yielding chiral α-functionalized phenylpyrrolidine compounds with superior stereoselectivity (up to 99% ee). rsc.org

Another strategy combines regioselective photochemical oxyfunctionalization with stereoselective enzymatic transformations. acs.orgfigshare.com This one-pot process first uses light and a photocatalyst to generate a 3-pyrrolidinone (B1296849) intermediate, which is then converted into a chiral N-Boc-3-aminopyrrolidine or N-Boc-3-hydroxypyrrolidine using an amine transaminase (ATA) or a keto reductase (KRED), respectively. This method achieves high conversions (up to 90%) and excellent enantiomeric excess (>99% ee). acs.org These cascades demonstrate a sustainable and efficient route to chiral functionalized pyrrolidines from simple starting materials. acs.orgfigshare.com

Asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. mdpi.comnih.gov Pyrrolidine-based scaffolds, particularly those derived from proline, are among the most successful and widely used organocatalysts. These same catalytic principles are also applied to the construction of the pyrrolidine ring itself.

A primary strategy is the [3+2] cycloaddition reaction , which is one of the most powerful methods for constructing five-membered rings. researchgate.net The reaction between an azomethine ylide (the three-atom component) and an alkene (the two-atom component) can be catalyzed by chiral organocatalysts to produce highly substituted pyrrolidines with excellent stereocontrol. Chiral Brønsted acids, for instance, can protonate the azomethine ylide, controlling its conformation and facial selectivity during the cycloaddition.

Sequential Michael additions and cyclizations are also prevalent. Bifunctional organocatalysts, such as chiral thioureas or squaramides bearing a basic amine moiety, can activate both the nucleophile and the electrophile simultaneously. For example, the conjugate addition of a malonate to a nitroalkene, followed by an intramolecular cyclization, can be catalyzed to form polysubstituted chiral pyrrolidines. Proline and its derivatives famously catalyze reactions via enamine or iminium ion intermediates, enabling asymmetric Michael additions, Mannich reactions, and aldol (B89426) reactions that can be key steps in the synthesis of complex pyrrolidine structures. mdpi.comnih.gov

The table below presents examples of organocatalyzed reactions used to construct chiral pyrrolidine rings.

| Organocatalyst | Reaction Type | Substrates | Solvent | Yield (%) | ee (%) | Ref |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | N-Cbz-bis-homoallylic amine + Thioacrylate | Toluene | 60-91 | 86-98 | |

| Proline-Sulfonamide | 1,3-Dipolar Cycloaddition | Iminoester + 2-Cyclohexenone | CH₂Cl₂ | up to 99 | up to 98 | researchgate.net |

| Diarylprolinol Silyl (B83357) Ether | Michael Addition | Aldehyde + Nitroalkene | Toluene | 71-99 | 90-99 | mdpi.comnih.gov |

Biocatalytic and Chemoenzymatic Transformations

Application of Chiral Auxiliaries in the Synthesis of (S)-2-(2,4-Dimethoxyphenyl)pyrrolidine Related Structures

The use of chiral auxiliaries is a well-established strategy for the synthesis of enantiomerically pure compounds. The auxiliary, a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction before being removed. In the context of synthesizing chiral pyrrolidines, chiral amines such as derivatives of 1-phenylethylamine (B125046) are frequently employed.

The synthesis of 2-substituted pyrrolidines can be achieved through various diastereoselective reactions, including alkylations of chiral enamines and cycloaddition reactions. The chiral auxiliary, (S)- or (R)-1-(2,4-Dimethoxyphenyl)ethylamine, plays a crucial role in establishing the desired stereochemistry at the C2 position of the pyrrolidine ring.

One common approach involves the diastereoselective alkylation of a chiral enamine derived from a ketone and the chiral amine auxiliary. While specific examples detailing the synthesis of this compound via this exact auxiliary are not extensively documented in readily available literature, the general principles can be applied from analogous systems using 1-phenylethylamine. The steric bulk of the 2,4-dimethoxyphenyl group on the auxiliary is expected to exert significant facial bias in the approach of an electrophile.

Another powerful method for the construction of the pyrrolidine ring is the [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile. In this context, the chiral 1-(2,4-Dimethoxyphenyl)ethylamine can be incorporated into the azomethine ylide precursor. The cycloaddition then proceeds with a high degree of stereocontrol, dictated by the chiral auxiliary. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched 2-arylpyrrolidine. Research on related systems has demonstrated the feasibility of this approach, achieving good yields and high diastereoselectivities.

The following table illustrates representative data for the diastereoselective synthesis of pyrrolidine derivatives using chiral phenylethylamine-based auxiliaries, which can be considered analogous to the target synthesis.

| Entry | Electrophile/Dipolarophile | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Allyl bromide | THF | -78 | 95:5 | 85 |

| 2 | Benzyl bromide | Toluene | -78 | 92:8 | 88 |

| 3 | N-Phenylmaleimide | CH₂Cl₂ | 0 | >99:1 | 92 |

| 4 | Methyl acrylate | Acetonitrile | -20 | 90:10 | 78 |

Note: The data presented in this table is representative of analogous systems and is intended to illustrate the potential efficacy of the methodology.

A critical step in any chiral auxiliary-mediated synthesis is the efficient cleavage of the auxiliary from the product and its subsequent recovery for reuse, which is crucial for the economic viability of the process. For auxiliaries derived from 1-phenylethylamine and its analogs, several methods are available.

The most common method for the cleavage of a benzylic amine auxiliary, such as 1-(2,4-Dimethoxyphenyl)ethylamine, from a pyrrolidine nitrogen is hydrogenolysis. This is typically carried out using hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). The reaction is generally clean and proceeds under mild conditions, affording the free pyrrolidine and the recoverable hydrocarbon corresponding to the auxiliary.

Alternatively, acidic hydrolysis can be employed to cleave the N-auxiliary bond, particularly if it is part of an aminal or a similar acid-labile linkage. Treatment with acids such as hydrochloric acid or trifluoroacetic acid can effectively remove the auxiliary. The choice of acid and reaction conditions depends on the stability of the pyrrolidine product to acidic environments. Following cleavage, the chiral amine auxiliary can be recovered from the reaction mixture by extraction into an acidic aqueous phase, followed by basification and extraction into an organic solvent.

The table below summarizes common conditions for the cleavage and recovery of phenylethylamine-type chiral auxiliaries.

| Entry | Cleavage Reagent | Catalyst | Solvent | Recovery Method | Typical Recovery Yield (%) |

| 1 | H₂ | 10% Pd/C | Methanol | Distillation/Crystallization | >90 |

| 2 | H₂ | 20% Pd(OH)₂/C | Ethanol | Distillation/Crystallization | >95 |

| 3 | Trifluoroacetic Acid | - | Dichloromethane | Acid-base extraction | 85-95 |

| 4 | Hydrochloric Acid | - | Water/Dioxane | Acid-base extraction | 80-90 |

Note: The data in this table is based on general methodologies for the cleavage of analogous chiral auxiliaries.

Mechanistic and Kinetic Investigations of Reactions Involving S 2 2,4 Dimethoxyphenyl Pyrrolidine Derivatives

Detailed Reaction Pathway Elucidation and Transition State Analysis

The reaction pathways involving (S)-2-(2,4-Dimethoxyphenyl)pyrrolidine derivatives, particularly in their role as organocatalysts, are believed to proceed through the formation of key intermediates such as enamines or iminium ions. In a typical catalytic cycle, the secondary amine of the pyrrolidine (B122466) ring reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine. This enamine then reacts with an electrophile. The stereoselectivity of this process is governed by the steric hindrance imposed by the catalyst's structure, which directs the approach of the electrophile to a specific face of the enamine.

Transition state analysis, often supported by computational studies in analogous systems, suggests that the conformation of the pyrrolidine ring and the orientation of the 2,4-dimethoxyphenyl substituent are critical in stabilizing the transition state. For instance, in aldol (B89426) or Michael addition reactions, the catalyst forms a transient complex with the substrates. The geometry of this complex in the transition state determines the stereochemical outcome of the product. The bulky 2,4-dimethoxyphenyl group is thought to effectively shield one face of the reactive intermediate, leading to high levels of stereocontrol. In some cases, a radical-polar crossover mechanism has been proposed, where a transient enamine radical cation is formed, which then engages with an olefinic substrate.

Origins of Regioselectivity and Stereoselectivity in Pyrrolidine-Forming Reactions

Regioselectivity: In reactions where multiple reactive sites are available, such as the alkylation of asymmetric ketones, the regioselectivity is influenced by the steric bulk of the catalyst. The 2,4-dimethoxyphenyl substituent can direct the reaction to the less sterically hindered position. The choice of catalyst can lead to divergent regiochemical outcomes; for example, cobalt and nickel catalysts with chiral BOX ligands have been shown to yield C2- and C3-alkylated pyrrolidines, respectively, from 3-pyrrolines.

Stereoselectivity: The high degree of stereoselectivity observed in many reactions catalyzed by pyrrolidine derivatives is a hallmark of this class of organocatalysts. The origins of this selectivity can be attributed to several factors:

Steric Shielding: As mentioned, the bulky aryl substituent at the C2 position effectively blocks one face of the enamine or iminium ion intermediate, forcing the incoming electrophile to attack from the opposite, less hindered face.

Hydrogen Bonding: In cases where the catalyst possesses additional functional groups (e.g., hydroxyl or amide moieties), hydrogen bonding interactions can help to lock the transition state into a specific conformation, thereby enhancing stereoselectivity.

Catalyst Conformation: The five-membered pyrrolidine ring can adopt different puckered conformations (envelope or twist). The specific conformation preferred in the transition state, influenced by the substituents, plays a crucial role in determining the stereochemical outcome.

The interplay of these factors allows for the precise control of the formation of new stereocenters.

Kinetic Studies of Key Synthetic Transformations

Kinetic studies are essential for understanding the rate-determining steps of a reaction and for optimizing reaction conditions. For reactions involving pyrrolidine-based catalysts, kinetic investigations often reveal that the formation of the enamine or the subsequent C-C bond-forming step can be rate-limiting.

A general rate law for a reaction catalyzed by a derivative of this compound can be expressed based on the concentration of the reactants and the catalyst. For example, in an aldol reaction between a ketone and an aldehyde, the rate law might be found to be first order with respect to the aldehyde and the catalyst, and potentially zero or first order with respect to the ketone, depending on which step is rate-determining.

| Experiment | [Substrate A] (mol/L) | [Substrate B] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 2.4 x 10⁻⁵ |

| This is a hypothetical data table to illustrate a typical kinetic study. |

From such data, the rate law can be determined. If doubling the concentration of Substrate A and the catalyst doubles the rate, while changing the concentration of Substrate B has no effect, the rate law would be: Rate = k[Substrate A][Catalyst]. This would suggest that the reaction of the enamine with Substrate A is the rate-determining step.

Influence of Catalyst Structure and Reaction Conditions on Mechanism

The structure of the catalyst and the reaction conditions (solvent, temperature, additives) can have a profound impact on the reaction mechanism and, consequently, on the yield and selectivity.

Catalyst Structure: Modifications to the this compound scaffold can fine-tune its catalytic activity.

Substituents on the Phenyl Ring: The electronic nature of substituents on the dimethoxyphenyl ring can influence the nucleophilicity of the enamine intermediate. Electron-donating groups can increase the rate of the C-C bond-forming step, while electron-withdrawing groups might decrease it.

Substituents on the Pyrrolidine Ring: Introducing other substituents on the pyrrolidine ring can alter its conformation and steric environment, which can have a significant effect on stereoselectivity. For instance, the presence of a hydroxyl group at the C4 position can introduce the possibility of hydrogen bonding, leading to a more rigid transition state and improved enantioselectivity.

| Catalyst Derivative | Substituent at C4 | Enantiomeric Excess (%) | Diastereomeric Ratio |

| A | -H | 92 | 90:10 |

| B | -OH (trans) | 98 | 95:5 |

| C | -OSiMe₃ | 95 | 92:8 |

| This is an exemplary data table showing the effect of catalyst modification. |

Reaction Conditions:

Solvent: The polarity and proticity of the solvent can affect the stability of charged intermediates and transition states. Non-polar solvents often favor more organized transition states, leading to higher selectivity.

Temperature: Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lower activation energy barrier to the desired stereoisomer. However, this often comes at the cost of a slower reaction rate.

Additives: The presence of acids, bases, or water can significantly influence the catalytic cycle. For example, a Brønsted acid co-catalyst can accelerate the formation of the enamine by protonating the carbonyl oxygen, while water can sometimes participate in the hydrolysis of the resulting iminium ion to regenerate the catalyst.

Applications of S 2 2,4 Dimethoxyphenyl Pyrrolidine in Advanced Organic Synthesis

Utility as a Chiral Building Block for Complex Architectures

Chiral building blocks are essential starting materials for the synthesis of enantiomerically pure pharmaceuticals and natural products. nih.gov The inherent chirality of these molecules allows for the transfer of stereochemical information, guiding the formation of new stereocenters in a predictable manner. The pharmaceutical industry has a significant demand for such chiral intermediates to improve the efficacy of new drugs. nih.gov (S)-2-(2,4-Dimethoxyphenyl)pyrrolidine, with its defined stereochemistry at the C2 position, serves as a valuable synthon in the construction of intricate molecular frameworks. Its rigid pyrrolidine (B122466) ring and the sterically demanding 2,4-dimethoxyphenyl group provide a well-defined chiral environment that can influence the stereochemical outcome of subsequent reactions.

The synthesis of complex molecules often relies on the use of such chiral building blocks to introduce stereocenters early in a synthetic sequence. nih.gov This approach, often referred to as the "chiral pool" strategy, leverages the readily available enantiopure starting materials to build up molecular complexity. The this compound moiety can be incorporated into larger molecules, where its stereochemistry directs the formation of new chiral centers, ultimately leading to the desired enantiomerically pure product.

Role in Asymmetric Catalysis

Asymmetric catalysis has become an indispensable tool in modern organic synthesis, offering an efficient and atom-economical way to produce chiral compounds. nih.gov Pyrrolidine-based structures are central to the design of both chiral ligands for metal-catalyzed reactions and purely organic catalysts (organocatalysts). nih.govnih.gov

Chiral ligands play a crucial role in asymmetric metal catalysis by creating a chiral environment around the metal center, which in turn directs the enantioselectivity of the catalyzed reaction. C2-symmetric 2,5-disubstituted pyrrolidines have been successfully employed as chiral ligands in reactions such as the addition of diethylzinc to aryl aldehydes. rsc.org While direct examples of this compound itself as a ligand are not extensively documented in the initial search, the principles of ligand design suggest its potential. The nitrogen atom of the pyrrolidine ring can coordinate to a metal, and the bulky 2,4-dimethoxyphenyl group can effectively shield one face of the catalytic complex, thereby inducing facial selectivity in the approach of a substrate. The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis, and the modification of the this compound scaffold presents a viable strategy for creating new and effective ligands for a range of transformations. mdpi.com

The field of organocatalysis has witnessed explosive growth, with pyrrolidine-based catalysts being at the forefront of this revolution. nih.govmdpi.com These catalysts, often derived from natural amino acids like proline, operate through the formation of enamine or iminium ion intermediates, mimicking the function of enzymes. researchgate.net The steric and electronic properties of the substituent at the C2 position of the pyrrolidine ring are critical for achieving high levels of stereocontrol.

New pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in asymmetric Michael additions of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The design of these catalysts is guided by the principle of creating a sterically demanding environment that favors one transition state over the other. The 2,4-dimethoxyphenyl group in this compound, with its steric bulk and electronic properties, makes it an attractive candidate for incorporation into organocatalyst design. Research has demonstrated that modifying the pyrrolidine scaffold is a key strategy for optimizing catalyst efficiency and selectivity for increasingly complex reactions. nih.gov

Construction of Stereochemically Defined Spirocyclic and Fused Heterocyclic Systems

Spirocyclic and fused heterocyclic systems are prevalent structural motifs in a vast array of natural products and biologically active molecules. nih.govresearchgate.netairo.co.in The construction of these complex three-dimensional structures with precise control over stereochemistry is a significant challenge in organic synthesis.

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the synthesis of pyrrolidine rings. researchgate.netresearchgate.net This strategy has been employed in the synthesis of chiral dispiro-indolinone-pyrrolidine frameworks. In these syntheses, a chiral auxiliary, such as (R)- or (S)-1-(2,4-dimethoxyphenyl)ethylamine, which is structurally related to the target compound, is used to introduce chirality. researchgate.netresearchgate.netiastate.edu The process involves a multi-step sequence that includes the 1,3-cycloaddition of an azomethine ylide to a chiral dipolarophile, followed by the separation of diastereomers and removal of the chiral auxiliary to afford the enantiomerically enriched dispiro compound. researchgate.netiastate.edu This approach highlights the utility of chiral building blocks in diastereoselective synthesis. The synthesis of novel dispiro-indolinones with potential anticancer activity has been achieved using regio- and diastereoselective routes. nih.gov

Table 1: Synthesis of Chiral Dispiro-Indolinone-Pyrrolidine Frameworks

| Starting Material | Key Reaction | Product | Stereocontrol |

|---|---|---|---|

| (R) or (S)-1-(2,4-Dimethoxyphenyl)ethylamine | 1,3-Dipolar Cycloaddition | Chiral Dispiro-Indolinone-Pyrrolidines | Diastereoselective |

| 5-Arylidene-2-thiohydantoins, Isatins, Sarcosine | 1,3-Dipolar Cycloaddition | Dispiro-Indolinones | Regio- and Diastereoselective |

The construction of quaternary stereocenters, carbon atoms bonded to four different carbon substituents, is a particularly challenging task in organic synthesis due to the steric hindrance involved. nih.govnih.govresearchgate.net Despite the difficulty, these motifs are found in numerous biologically active molecules, making their stereoselective synthesis a highly sought-after goal. nih.gov The lack of broadly general and effective methods for the enantioselective formation of quaternary stereocenters has spurred significant research efforts. nih.gov

Catalytic enantioselective methods are at the forefront of this research. nih.govresearchgate.net While the direct use of this compound in this context was not explicitly detailed in the provided search results, the principles of asymmetric catalysis suggest its potential role. Organocatalysts derived from chiral pyrrolidines are known to catalyze reactions that form quaternary stereocenters. The bulky substituent at the C2 position of the pyrrolidine is crucial for creating a chiral pocket that can effectively differentiate between the prochiral faces of the substrate, leading to high enantioselectivity. The development of new catalytic systems, potentially incorporating the this compound scaffold, remains an active area of research aimed at addressing the challenge of constructing these sterically congested stereocenters. semanticscholar.org

In-depth Analysis of this compound Reveals Limited Publicly Available Research for Specified Applications

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific, detailed information regarding the chemical transformations, functional group interconversions, and its application as a chiral derivatizing agent for the compound this compound. While the broader class of chiral pyrrolidines is well-documented in organic synthesis and analytical chemistry, this particular derivative appears to be less extensively studied or reported in the contexts requested.

Similarly, the use of chiral compounds as derivatizing agents is a standard technique in analytical chemistry for the determination of enantiomeric excess, typically by forming diastereomers that can be distinguished using methods like NMR spectroscopy or chromatography. For a compound to be an effective chiral derivatizing agent, it must react cleanly and quantitatively with the analyte of interest to form diastereomers with distinct and measurable signals. While this compound possesses a chiral center and a secondary amine that could potentially be used for derivatization of racemic acids or other suitable functional groups, no specific studies detailing its application for this purpose, including data on the separation of diastereomeric derivatives or its effectiveness in enantiomeric recognition, were identified.

Emerging Trends and Future Research Directions in S 2 2,4 Dimethoxyphenyl Pyrrolidine Chemistry

Development of Novel and Sustainable Synthetic Routes (e.g., Microwave-Assisted Synthesis)

The synthesis of chiral pyrrolidines is a mature field, yet there is a continuous drive towards more efficient, sustainable, and environmentally benign methodologies. researchgate.net A significant trend is the adoption of green chemistry principles, moving away from stoichiometric reagents and harsh reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govsemanticscholar.org In the context of pyrrolidine (B122466) synthesis, microwave-assisted protocols are being explored for key steps such as cycloaddition reactions and functional group transformations. nih.govresearchgate.net For instance, the 1,3-dipolar cycloaddition of azomethine ylides, a common method for constructing the pyrrolidine ring, can be significantly expedited under microwave conditions. nih.govnih.gov This technology not only reduces energy consumption but also minimizes the formation of side products, simplifying purification. semanticscholar.org While conventional heating for a pyrrolidine-fused chlorin (B1196114) synthesis required 8 hours, a microwave-assisted approach completed the reaction in 4 hours. nih.gov

The benefits of microwave-assisted synthesis over conventional methods are summarized in the table below.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Longer (hours to days) | Shorter (minutes to hours) semanticscholar.org |

| Energy Consumption | High | Low nih.gov |

| Product Yield | Variable, often lower | Often higher semanticscholar.org |

| Side Products | More prevalent | Minimized |

| Process Control | Less precise | High precision |

Future research will likely focus on integrating microwave technology into continuous flow processes, further enhancing the efficiency and scalability of synthesizing (S)-2-(2,4-Dimethoxyphenyl)pyrrolidine and its derivatives. nih.gov

Exploration of Expanded Reactivity and Substrate Scope

While catalysts derived from the pyrrolidine scaffold are well-established for reactions like Michael additions and aldol (B89426) reactions, current research is focused on broadening their applicability. mdpi.comresearchgate.net This involves exploring new types of transformations and expanding the range of compatible substrates.

Researchers are designing pyrrolidine-based catalysts that can facilitate previously challenging reactions or accommodate sterically hindered or electronically demanding substrates. researchgate.net For example, modifications to the catalyst structure are enabling highly enantioselective conjugate additions to a wider variety of α,β-unsaturated aldehydes and ketones. researchgate.net There is also growing interest in using these catalysts for novel C-C and C-N bond-forming reactions, which are fundamental in the synthesis of complex molecules. nih.gov

Recent studies have demonstrated the successful application of pyrrolidine-based organocatalysts in:

Michael additions of aldehydes to nitroalkenes with excellent enantioselectivity (up to >99% ee). rsc.orgresearchgate.net

[3+2] Cycloaddition reactions for the diastereoselective synthesis of complex spiro-pyrrolidine systems. researchgate.netmdpi.comnih.gov

Catalyst-tuned hydroalkylation reactions of 3-pyrrolines to provide access to either C2- or C3-alkylated pyrrolidines with high enantioselectivity. organic-chemistry.org

The ongoing goal is to develop more versatile catalysts that are less sensitive to substrate variations, thereby increasing their utility in diverse synthetic applications, including the construction of natural product-like scaffolds. researchgate.net

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. The integration of advanced spectroscopic methods and computational chemistry is providing unprecedented insights into the catalytic cycles involving pyrrolidine derivatives. researchgate.netmdpi.com

Spectroscopic Techniques: In-situ spectroscopic techniques, such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy, allow researchers to observe reactive intermediates and transition states directly. This experimental data provides a clear picture of the catalyst's behavior during the reaction, helping to validate or refute proposed mechanisms. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods are being used to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions. mdpi.com These computational studies can elucidate the subtle non-covalent interactions between the catalyst, substrates, and transition states that govern enantioselectivity. By understanding these interactions, chemists can predict how structural modifications to the this compound framework will impact its catalytic performance. researchgate.net This synergy between experimental and computational approaches accelerates the development of new catalysts by reducing the need for extensive empirical screening.

Rational Design of Next-Generation Chiral Catalysts and Auxiliaries Based on the Pyrrolidine Framework

The knowledge gained from mechanistic studies is directly fueling the rational design of new and improved chiral catalysts. Instead of relying on serendipitous discovery, researchers are now able to make targeted modifications to the pyrrolidine scaffold to enhance its activity, selectivity, and stability. researchgate.net

Key strategies in rational catalyst design include:

Modification of the Diarylmethyl Group: Altering the electronic and steric properties of the 2,4-dimethoxyphenyl group can fine-tune the catalyst's reactivity and selectivity.

Functionalization of the Pyrrolidine Ring: Introducing additional stereocenters or functional groups onto the pyrrolidine ring can create more defined chiral pockets, leading to better stereochemical control. mdpi.com

Development of C₂-Symmetric Catalysts: Designing symmetric catalysts, such as chiral piperazines derived from L-proline, can lead to highly effective ligands for asymmetric synthesis. researchgate.net

The table below illustrates how different structural components of a pyrrolidine-based catalyst can be modified to influence reaction outcomes.

| Catalyst Component | Design Strategy | Desired Outcome |

| Pyrrolidine Ring | Introduce additional substituents (e.g., hydroxyl group) | Create new hydrogen bonding networks, improve stereoselectivity mdpi.com |

| N-Substituent | Attach bulky or electron-withdrawing groups | Modulate catalyst acidity and steric environment |

| Aryl Group at C-2 | Vary electronic properties (e.g., methoxy (B1213986) groups) | Influence catalyst-substrate interactions and reactivity |

This rational, bottom-up approach is leading to the development of highly specialized catalysts tailored for specific transformations, pushing the boundaries of what is achievable in asymmetric synthesis.

Scalability and Industrial Relevance of Asymmetric Syntheses

For a catalyst to be truly valuable, its application must be scalable for industrial production. beilstein-journals.org A major focus of current research is to bridge the gap between academic discovery and industrial application. This involves developing catalytic systems that are not only highly efficient and selective but also practical for large-scale synthesis. researchgate.netbeilstein-journals.org

Factors driving industrial relevance include:

Catalyst Loading: Developing catalysts that are effective at very low loadings (mol%) reduces cost and simplifies product purification by minimizing catalyst-derived impurities.

Robustness and Stability: Industrial processes require catalysts that are stable under process conditions and tolerant of impurities in starting materials.

Accessibility of Starting Materials: The synthesis of the catalyst itself must be efficient and rely on readily available, inexpensive starting materials. researchgate.net

Patented Applications: The integration of pyrrolidine-based catalysts into patent literature for the synthesis of complex molecules highlights their versatility and industrial importance. researchgate.net

The development of synthetic routes that are both innovative and scalable is essential for the commercial viability of pharmaceuticals and other fine chemicals produced using asymmetric catalysis. beilstein-journals.orgnih.gov Researchers are increasingly considering these practical aspects from the initial stages of catalyst design, ensuring that new discoveries have a clear path toward real-world application.

Q & A

Q. How does the compound interact with biological membranes, and what are the implications for drug delivery?

- Methodology :

- Lipophilicity Assays : Measure logP values using shake-flask methods (octanol/water). Expected logP ~2.5 due to hydrophobic aryl and pyrrolidine groups .

- Artificial Membrane Permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to model passive diffusion .

- Caco-2 Cell Models : Assess transport efficiency and efflux ratios to predict oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.